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Compound of Interest

Compound Name: AL 8697

Cat. No.: B1662642

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase
alpha (p38a MAPK). With the CAS number 1057394-06-5, this small molecule has
demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for
research in inflammatory diseases. This technical guide provides a comprehensive overview of
AL 8697, including its biochemical properties, mechanism of action, and relevant experimental
data and protocols.

Physicochemical and Biochemical Properties

AL 8697 is a white solid with the molecular formula C21H21F3N4O and a molecular weight of
402.41 g/mol . It is soluble in DMSO and ethanol.

Table 1: Physicochemical Properties of AL 8697
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Property Value

CAS Number 1057394-06-5

Molecular Formula C21H21F3N4O

Molecular Weight 402.41 g/mol

Appearance White solid

Solubility Soluble in DMSO and ethanol

Mechanism of Action: p38a MAPK Inhibition

AL 8697 exerts its anti-inflammatory effects through the specific inhibition of p38a MAPK. The
p38 MAPK signaling pathway is a key cascade in the cellular response to external stresses and
inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory
cytokines such as tumor necrosis factor-alpha (TNF-a) and interleukin-1 beta (IL-13), which are
central mediators of inflammation. By inhibiting p38a, AL 8697 effectively downregulates the
production of these inflammatory cytokines.

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of
inhibition by AL 8697.
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Caption: p38 MAPK signaling pathway and inhibition by AL 8697.
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Quantitative Data

AL 8697 demonstrates high potency and selectivity for p38a over other kinases, including the
closely related p38[3 isoform.

Table 2: In Vitro Inhibitory Activity of AL 8697

Target ICs0 (NM) Selectivity (p38p/p38a)
p38a MAPK 6 14-fold
p38B MAPK 82

Data sourced from in vitro kinase assays.

Table 3: In Vivo Efficacy of AL 8697 in a Rat Adjuvant-Induced Arthritis (AIA) Model

Dose (mgl/kg, p.o.) Paw Volume Reduction (%)
1 Data not available
3 Data not available
10 Data not available
30 Data not available

While specific percentage reductions are not publicly available, studies indicate a dose-
dependent reduction in paw edema.

Experimental Protocols
In Vitro p38a MAPK Kinase Inhibitory Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of AL 8697 against
p38a MAPK.

Materials:

e Recombinant human p38a MAPK enzyme
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o ATP

e Substrate peptide (e.g., ATF2)

» Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM DTT)
« AL 8697 (in DMSO)

o 384-well plates

» Plate reader for detection (e.g., luminescence or fluorescence)

Procedure:

Prepare a serial dilution of AL 8697 in DMSO.

 In a 384-well plate, add the kinase buffer.

» Add the AL 8697 dilutions to the wells.

e Add the p38a MAPK enzyme to all wells except the negative control.

« Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
 Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,
ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).

o Calculate the percentage of inhibition for each concentration of AL 8697 relative to the
DMSO control.

o Determine the ICso value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the anti-inflammatory efficacy of AL 8697 in a rat model of arthritis.

Animals:
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o Male Lewis rats (or other susceptible strain)

Materials:

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
o AL 8697 formulated for oral administration (e.g., in 0.5% methylcellulose)
» Plethysmometer or calipers for paw volume/thickness measurement
Procedure:

 Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right
hind paw of each rat.

o Randomly assign rats to treatment groups (vehicle control, AL 8697 at various doses).

o Begin oral administration of AL 8697 or vehicle daily, starting on a predetermined day post-
adjuvant injection (e.g., day 8 or at the onset of clinical signs).

e Monitor the development of arthritis by measuring the volume of both hind paws using a
plethysmometer at regular intervals.

o Continue treatment for a specified duration (e.g., 14-21 days).

» At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen) for
histological analysis and biomarker assessment if required.

» Analyze the data by comparing the paw volume changes in the AL 8697-treated groups to
the vehicle control group.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for AL 8697 (N-Cyclopropyl-3-[3-
(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide) is
not readily found in the scientific literature. The synthesis of related triazolopyridylbenzamide
compounds typically involves multi-step procedures, often including the formation of the
triazolopyridine core followed by amide coupling reactions.
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Conclusion

AL 8697 is a valuable research compound characterized by its potent and selective inhibition of
p38a MAPK. Its demonstrated anti-inflammatory activity in preclinical models highlights its
potential as a pharmacological tool for investigating the role of the p38 MAPK pathway in
various inflammatory and autoimmune diseases. The data and protocols provided in this guide
are intended to support further research and drug development efforts in this area.

 To cite this document: BenchChem. [In-Depth Technical Guide: AL 8697 (CAS Number
1057394-06-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662642#al-8697-cas-number-1057394-06-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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